N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine typically involves the reaction of 2,2-dimethylthietane with 1-methylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and secondary amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2,2-Dimethylthietan-3-yl)-1-methylpiperidin-4-amine can be compared to other similar compounds, such as:
Thiophene derivatives: These compounds also contain sulfur atoms and are known for their diverse biological activities.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its combination of the thietane and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2S |
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Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2S/c1-11(2)10(8-14-11)12-9-4-6-13(3)7-5-9/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
WNTQBQSEEQEKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2CCN(CC2)C)C |
Origin of Product |
United States |
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